trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Description
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS: 1349715-96-3) is a pyrrolidine derivative with a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol. Key physicochemical properties include a predicted boiling point of 298.8 ± 13.0°C, density of 1.047 ± 0.06 g/cm³, and pKa of 14.93 ± 0.10 . This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and fine chemicals, owing to its stereochemical rigidity and functional versatility . Watson International Ltd. supplies it with a minimum purity of 98%, stored at room temperature under避光 conditions .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPXIMDUBAIPY-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Various substitution reactions can occur at the hydroxymethyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophiles or electrophiles depending on the desired substitution.
Major Products:
- Oxidation can yield carboxylic acids.
- Reduction can produce alcohols or amines.
- Substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has been explored for its potential in drug design, particularly as a building block for the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
Case Study: β3 Adrenergic Receptor Agonists
Research indicates that derivatives of hydroxymethyl pyrrolidines, including this compound, may act as β3 adrenergic receptor agonists, which are relevant in treating metabolic disorders and obesity .
Protein Degradation
The compound is categorized under protein degrader building blocks, which are crucial in the development of targeted protein degradation therapies. These therapies utilize small molecules to selectively degrade specific proteins implicated in diseases .
Neuroprotective Studies
Studies have indicated that compounds related to this compound exhibit neuroprotective effects. For instance, research on similar structures has shown their ability to inhibit amyloid beta aggregation, a key factor in Alzheimer's disease pathology .
Mechanism of Action
The mechanism by which trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate exerts its effects depends on its interactions with molecular targets. It may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved can vary based on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound differ primarily in substituents on the pyrrolidine ring, which influence physicochemical properties and applications. Below is a detailed comparison:
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Differences
- Hydroxymethyl vs. Aminomethyl: The substitution of hydroxymethyl (target compound) with aminomethyl (CAS 2141698-23-7) introduces a primary amine, enabling nucleophilic reactions or cross-coupling in API synthesis .
- Fluorine Incorporation : Difluoro (CAS 2607831-43-4) and trifluoromethyl (CAS 1817633-15-0) derivatives exhibit increased metabolic stability and membrane permeability, critical for CNS-targeting drugs .
- Stereochemical Complexity: The trifluoromethyl-hydroxy variant (CAS 1052713-78-6) demonstrates chiral utility in asymmetric catalysis, whereas the benzyloxycarbonylamino derivative (CAS N/A) serves as a protective intermediate .
Stability and Handling
- The target compound’s室温 stability contrasts with the aminomethyl variant (CAS 2141698-23-7), which requires refrigeration to prevent decomposition .
Research Findings and Trends
Recent patents highlight the demand for fluorinated pyrrolidines in kinase inhibitor development (e.g., EP 3 643 703 A1 ). The trifluoromethyl-hydroxy compound (CAS 1052713-78-6) has been employed in antiviral drug candidates, leveraging its stereochemical precision . Additionally, the aminomethyl derivative (CAS 2141698-23-7) is emerging in PROTAC (Proteolysis-Targeting Chimera) technology for targeted protein degradation .
Biological Activity
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative with a unique molecular structure characterized by a tert-butyl group, a hydroxymethyl group, and a carboxylate functional group. Its molecular formula is CHNO, and it has a molecular weight of 215.29 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The proposed mechanisms include:
- Binding to Enzymes : The compound may inhibit or activate specific enzyme activities, thereby influencing metabolic pathways.
- Receptor Interaction : It can modulate receptor functions and signaling pathways, potentially affecting physiological responses.
- Cellular Uptake : The compound may alter cellular processes through its uptake and subsequent metabolic effects.
Potential Applications
The compound's structure suggests potential applications in several areas:
- Drug Development : Investigated for its potential use as a pharmacological agent.
- Biochemical Probes : Explored for interactions with biomolecules in biological systems.
- Synthetic Organic Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
Comparative Analysis with Related Compounds
To understand the potential biological activity of this compound, it is useful to compare it with other pyrrolidine derivatives.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; modulates receptor activity |
| Pyrrolidine derivative A | Structure | Antimicrobial properties; acts on specific bacterial enzymes |
| Pyrrolidine derivative B | Structure | Neuroprotective effects; reduces oxidative stress in neuronal cells |
Study on Enzyme Inhibition
A study investigating the enzyme inhibition properties of pyrrolidine derivatives found that certain compounds effectively inhibited specific proteases associated with disease states. Although this compound was not directly tested, its structural similarity suggests it may exhibit similar inhibitory effects.
Neuroprotective Effects
Research on related pyrrolidine compounds has shown neuroprotective effects against oxidative stress in neuronal cells. Such findings indicate that this compound could be explored for similar neuroprotective applications.
Q & A
Q. What are the key synthetic steps for preparing trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate?
The synthesis typically involves:
- Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.
- Introduction of substituents : Hydroxymethyl and methyl groups are added via nucleophilic substitution or catalytic hydrogenation, depending on precursor availability.
- Stereochemical control : Trans-configuration is achieved using chiral auxiliaries or selective crystallization of diastereomers . Reaction conditions (e.g., temperature, solvent polarity) are optimized via thin-layer chromatography (TLC) monitoring .
Q. How is this compound characterized structurally and spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Assignments of protons and carbons confirm the pyrrolidine backbone, tert-butyl group, and substituent positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- Mass spectrometry (ESI-MS/HRMS) : Validates molecular weight (243.34 g/mol for C₁₃H₂₅NO₃) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and bond angles .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxymethyl group. Limited solubility in water (logP ~1.5) .
- Stability : The Boc group hydrolyzes under strong acidic/basic conditions. Storage at –20°C in inert atmospheres is recommended to prevent degradation .
Advanced Research Questions
Q. How are stereochemical inconsistencies resolved during synthesis?
- Chiral chromatography or derivatization with chiral resolving agents separates enantiomers.
- Density Functional Theory (DFT) simulations predict stable conformers, guiding reaction optimization .
- Circular Dichroism (CD) verifies enantiopurity post-synthesis .
Q. What computational tools predict the compound’s reactivity in drug discovery pipelines?
- Molecular docking (AutoDock Vina) : Screens interactions with biological targets (e.g., enzymes, GPCRs) by modeling hydrogen bonds (2 donors, 5 acceptors) and hydrophobic contacts .
- ADMET prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., blood-brain barrier penetration) using topological polar surface area (88.1 Ų) .
Q. How do structural modifications (e.g., fluorination, alkyl chain extension) impact biological activity?
- Fluorination : Introducing fluorine at C3 (as in related piperidine analogs) enhances metabolic stability and binding affinity to targets like kinases .
- Alkyl chain variations : Propyl vs. methyl groups alter lipophilicity, affecting membrane permeability (e.g., 4-propyl derivative has logP 2.1 vs. 1.5 for methyl) .
- SAR studies : Comparative assays (e.g., IC₅₀ measurements) quantify potency changes .
Q. What analytical methods resolve conflicting crystallographic vs. spectroscopic data?
- Dynamic NMR : Detects rotameric equilibria (e.g., tert-butyl group rotation) causing signal splitting .
- SC-XRD (Single-Crystal X-Ray Diffraction) : Provides unambiguous bond-length validation if NMR data is inconclusive .
- Cross-validation with 2D NMR (COSY, HSQC) : Assigns overlapping peaks in complex spectra .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
